molecular formula C13H15NO3 B13710474 (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one

(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one

Cat. No.: B13710474
M. Wt: 233.26 g/mol
InChI Key: HFZGKSHMCSNUQB-AAEUAGOBSA-N
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Description

(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one: is a complex organic compound belonging to the class of heterocyclic compounds known as oxazines. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The specific structure of this compound includes a naphthalene ring fused with an oxazine ring, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one typically involves multiple steps, including acylation, cyclization, and reduction reactions. One common method involves the acylation of ortho-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate, followed by intramolecular cyclization to form the oxazine ring . The reaction conditions often require the use of organic solvents like chloroform and catalysts such as triethylbenzylammonium chloride (TEBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. Its structural similarity to natural products allows it to interact with biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, derivatives of this compound have shown promise as therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one apart is its unique fusion of a naphthalene ring with an oxazine ring, providing distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(4aS,10bS)-9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one

InChI

InChI=1S/C13H15NO3/c1-16-9-4-2-8-3-5-11-13(10(8)6-9)17-7-12(15)14-11/h2,4,6,11,13H,3,5,7H2,1H3,(H,14,15)/t11-,13-/m0/s1

InChI Key

HFZGKSHMCSNUQB-AAEUAGOBSA-N

Isomeric SMILES

COC1=CC2=C(CC[C@H]3[C@H]2OCC(=O)N3)C=C1

Canonical SMILES

COC1=CC2=C(CCC3C2OCC(=O)N3)C=C1

Origin of Product

United States

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